molecular formula C21H15Cl2NO2 B2772121 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide CAS No. 289504-17-2

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide

Cat. No.: B2772121
CAS No.: 289504-17-2
M. Wt: 384.26
InChI Key: CEPBZLQEVWQZEN-UHFFFAOYSA-N
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Description

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide, also known by its chemical formula C₁₅H₁₀BrCl₂NO₂ , is a synthetic compound with a molecular weight of approximately 387.06 g/mol. It belongs to the class of organic compounds known as acetanilides . The compound exhibits a solid physical form and is typically stored under inert atmospheric conditions at temperatures between 2°C and 8°C .


Molecular Structure Analysis

  • The terminal benzene ring is inclined at an angle of approximately 78.38° relative to the same plane .

Physical And Chemical Properties Analysis

  • Precautionary Statements : Follow safety precautions, including avoiding skin and eye contact, and handling in an appropriate environment .

Scientific Research Applications

Metabolic Conversion and Stability

The stability and metabolic conversion of benzamide compounds have been a subject of study due to their relevance in pharmaceutical sciences and toxicology. For example, N-methylbenzamides, including chloro-substituted variants, have been investigated for their metabolic conversion to N-(hydroxymethyl) compounds. Such studies are crucial for understanding the metabolic pathways and potential bioactivity of benzamide derivatives, including N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide (Ross et al., 1983).

Crystal Structure and Biological Activity

Research on the crystal structure and biological activity of benzamide compounds, such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, provides insights into the structural determinants of biological efficacy. Such studies help in the design of benzamide derivatives with optimized properties for potential therapeutic applications (He et al., 2014).

Photocatalytic Degradation Studies

The role of benzamide compounds in environmental science, particularly in the photocatalytic degradation of pollutants, has been explored. Research involving supports for titanium dioxide loading and the degradation of related benzamide compounds highlights the potential environmental applications of these compounds in water treatment and pollution control (Torimoto et al., 1996).

Molecular Modeling and Crystallographic Studies

Molecular modeling and crystallographic studies of benzamide anticonvulsants provide valuable information on the structure-activity relationships critical for the development of novel therapeutic agents. Such research underlines the importance of precise molecular design in enhancing the pharmacological profiles of benzamide derivatives (Duke & Codding, 1992).

Mechanistic Studies in Organic Chemistry

The synthesis and mechanistic studies of benzamide derivatives are pivotal in organic chemistry, offering pathways to novel compounds with diverse applications. Investigations into the reactions of benzoylthioureas, for instance, not only expand the chemical repertoire of benzamide derivatives but also contribute to the understanding of reaction mechanisms in organic synthesis (Nahakpam et al., 2015).

Properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO2/c1-13-6-8-14(9-7-13)21(26)24-19-11-10-15(22)12-17(19)20(25)16-4-2-3-5-18(16)23/h2-12H,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEPBZLQEVWQZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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